molecular formula C28H41N B1596225 1,3,6,8-Tetratert-butyl-9H-carbazole CAS No. 34601-54-2

1,3,6,8-Tetratert-butyl-9H-carbazole

Cat. No. B1596225
CAS RN: 34601-54-2
M. Wt: 391.6 g/mol
InChI Key: OVSGNPWPCZRNKI-UHFFFAOYSA-N
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Description

1,3,6,8-Tetratert-butyl-9H-carbazole (1,3,6,8-TTC) is an organic compound belonging to the family of carbazoles. It is an aromatic heterocyclic compound, consisting of a nine-membered ring of five carbon atoms and four nitrogen atoms. The molecular formula of 1,3,6,8-TTC is C17H20N2. 1,3,6,8-TTC is a colorless solid at room temperature and is insoluble in water. It is used in a variety of scientific applications, such as in organic synthesis, as a reagent in analytical chemistry, and in the study of the structure and properties of materials.

Scientific Research Applications

Novel Catalysts for Chemical Synthesis

Research has shown that divalent ytterbium complexes with 1,3,6,8-tetra-tert-butylcarbazol-9-yl ligands serve as effective catalysts for the intermolecular hydrophosphination and hydroamination of styrene, yielding anti-Markovnikov monoaddition products. These findings underscore the potential of 1,3,6,8-tetra-tert-butyl-9H-carbazole in facilitating novel synthetic pathways and catalysis in organic chemistry, especially in the development of lanthanide complexes with π-coordination of carbazol-9-yl ligands (Basalov et al., 2014).

Fluorescence and Luminescence Studies

The structural versatility of carbazole derivatives, including 1,3,6,8-tetra-tert-butyl-9H-carbazole, has been exploited in studies focusing on luminescent materials. For instance, the behavior of tetranuclear copper(I) complexes in luminescence transformation demonstrates the impact of ligand orientations on emission properties. These findings pave the way for applications in optical materials and sensors, highlighting the role of carbazole derivatives in advancing photophysical research (Wu et al., 2020).

Organic Electronics and Photovoltaics

Carbazole-based materials, including those structurally related to 1,3,6,8-tetra-tert-butyl-9H-carbazole, have been extensively studied for their utility in organic electronics. The design and synthesis of low-cost carbazole-based hole-transport materials for perovskite solar cells exemplify this application. Such materials contribute to the development of high-efficiency, low-temperature-processed planar perovskite solar cells, underscoring the importance of carbazole compounds in enhancing the performance and affordability of photovoltaic technologies (Chen et al., 2017).

Organic Light Emitting Diodes (OLEDs)

The development of carbazole-based host materials for blue electrophosphorescence highlights another critical application area. Carbazole compounds, by virtue of their high triplet energies and stability, serve as excellent hosts for organic blue electrophosphorescence, facilitating the creation of devices with reduced efficiency roll-off and enhanced performance. This research indicates the significant potential of 1,3,6,8-tetra-tert-butyl-9H-carbazole and its derivatives in the ongoing evolution of OLED technology (Tsai et al., 2009).

Corrosion Inhibition

The exploration of carbazole derivatives for corrosion inhibition, particularly in the context of mild steel, demonstrates the chemical's utility beyond its fluorescent properties. The inhibitory effects of carbazole derivatives on corrosion induced by Desulfovibrio vulgaris and in acidic media have been documented, offering insights into the protective mechanisms at the molecular level. This application suggests a potential for 1,3,6,8-tetra-tert-butyl-9H-carbazole in industrial and engineering applications to mitigate corrosion processes (Nwankwo et al., 2017).

properties

IUPAC Name

1,3,6,8-tetratert-butyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16,29H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSGNPWPCZRNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337905
Record name 1,3,6,8-Tetratert-butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6,8-Tetratert-butyl-9H-carbazole

CAS RN

34601-54-2
Record name 1,3,6,8-Tetratert-butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,6,8-Tetra-tert-butylcarbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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